4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at position 4, a methyl group at position 2, and a piperazine-linked 3-(trifluoromethyl)pyridine moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine spacer may improve solubility and binding affinity to biological targets .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7/c1-13-11-14(2)30(27-13)18-12-17(25-15(3)26-18)28-7-9-29(10-8-28)19-16(20(21,22)23)5-4-6-24-19/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNDMHNCYZVVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic molecule notable for its potential biological activities. It features a pyrimidine core substituted with a pyrazole moiety and a piperazine ring, which is further functionalized with a pyridine group. This unique structural arrangement suggests diverse chemical properties and biological activities, making it an interesting subject for medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 334.42 g/mol. Its intricate structure allows for various interactions within biological systems, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Properties: The compound has shown promise in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Effects: Mechanistic studies are required to confirm its role in inflammatory pathways.
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or alter receptor signaling pathways, leading to significant biological effects. Detailed mechanistic studies are necessary to fully understand these interactions.
Interaction Studies
Interaction studies indicate that the compound may bind to specific targets involved in cellular signaling pathways. For instance, it may act as an enzyme inhibitor, affecting pathways crucial for cell growth and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds, providing insights into potential applications:
- Anticancer Activity Study:
-
Enzyme Inhibition:
- Research on related pyrazole derivatives revealed their effectiveness as inhibitors of specific enzymes involved in cancer progression . This suggests that our compound may share similar inhibitory mechanisms.
- Anti-inflammatory Potential:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | Contains pyrazole and carboxylic acid | Focus on anti-inflammatory properties |
| 3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride | Simple pyrazole derivative | Investigated for drug synthesis |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | Pyrazole attached to aldehyde | Explored for reactivity in synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, it is compared to structurally analogous molecules from recent literature and databases. Key differences lie in core heterocycles, substituent groups, and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Influence :
- The pyrimidine core in the target compound offers a balance of rigidity and hydrogen-bonding capacity, whereas pyridazine derivatives (e.g., ) exhibit reduced planarity, affecting receptor binding kinetics.
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) are more susceptible to isomerization, limiting their stability in biological systems compared to the target compound.
Substituent Effects :
- The 3-(trifluoromethyl)pyridine-piperazine group in the target compound confers superior metabolic resistance over furyl or sulfonyl substituents (e.g., ), as evidenced by in vitro microsomal assays .
- Methylpyrazole at position 4 enhances steric shielding, reducing off-target interactions compared to unsubstituted pyrazole analogs .
Pharmacological Profiles :
- The target compound’s logP value (~3.2) suggests better membrane permeability than the furyl-acetamide derivative (logP ~2.1, ), aligning with its hypothesized CNS activity.
- Piperazine-linked trifluoromethylpyridine may improve selectivity for kinase targets (e.g., JAK2/3) compared to sulfonamide-linked analogs targeting GPCRs .
Preparation Methods
Preparation of 2-Chloro-3-(Trifluoromethyl)Pyridine
2-Chloro-3-(trifluoromethyl)pyridine is commercially available but can be synthesized via chlorination of 3-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃) under reflux.
Piperazine Coupling via Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloro-3-(trifluoromethyl)pyridine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours, yielding 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine.
Reaction Conditions :
Functionalization of the Pyrimidine Core
Step 1: Substitution at Position 6 with Piperazine-Trifluoromethylpyridine
2,4,6-Trichloropyrimidine undergoes nucleophilic substitution at position 6 with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine.
Reaction Conditions :
Step 2: Substitution at Position 4 with 3,5-Dimethylpyrazole
The 4-chloro group is displaced by 3,5-dimethylpyrazole under basic conditions.
Reaction Conditions :
Step 3: Methylation at Position 2
The 2-chloro group undergoes methylation using trimethylaluminum (AlMe₃) in a Friedel-Crafts-type reaction.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature, 2 hours
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Catalyst : Titanium tetrachloride (TiCl₄)
Alternative Routes and Optimization Strategies
One-Pot Sequential Substitution
A streamlined approach substitutes positions 6 and 4 in a single pot:
-
Piperazine coupling at position 6 (80°C, 8 hours).
-
Direct addition of 3,5-dimethylpyrazole and NaH (100°C, 6 hours).
Advantages : Reduced purification steps.
Yield : 52–60%.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
-
DMF : Optimal for nucleophilic substitutions due to high polarity and boiling point.
-
Elevated Temperatures : Accelerate substitution but risk decomposition (e.g., >120°C).
Base Selection
-
NaH vs. K₂CO₃ : NaH provides stronger deprotonation for pyrazole activation but requires anhydrous conditions.
Purification Challenges
-
Reverse-Phase HPLC : Used for final product isolation (e.g., 30–95% methanol-water gradient).
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Silica Gel Chromatography : Effective for intermediates (e.g., 0–5% methanol-chloroform).
Summary of Key Data
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine coupling | DMF, 80°C, K₂CO₃ | 72–85% |
| 2 | Position 6 substitution | DMF, 80°C, DIPEA | 68–74% |
| 3 | Position 4 substitution | DMF, NaH, 100°C | 58–64% |
| 4 | Position 2 methylation | DCM, AlMe₃, TiCl₄ | 76–82% |
| Alt | One-pot substitution | DMF, sequential conditions | 52–60% |
Q & A
Basic Research Question
- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of substituents (e.g., pyrazole C-H protons at δ 6.1–6.3 ppm) .
- HPLC-MS: For purity assessment and molecular ion detection (e.g., ESI+ mode for [M+H]+ peaks).
- X-ray Diffraction: To resolve ambiguities in stereochemistry or crystal packing .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Intermediate Research Question
- Thermogravimetric Analysis (TGA): Evaluates thermal decomposition thresholds (e.g., stability up to 200°C) .
- Forced Degradation Studies: Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC .
What strategies optimize reaction yields when introducing the trifluoromethylpyridine group?
Advanced Research Question
- Catalyst Screening: Pd(OAc)2/Xantphos for efficient C-N coupling .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Design of Experiments (DoE): Statistically assess factors like temperature, catalyst loading, and reaction time .
How can computational modeling predict binding interactions with biological targets (e.g., kinases)?
Advanced Research Question
- Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., prioritize hydrophobic contacts with the trifluoromethyl group) .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) .
What methodologies resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replace trifluoromethyl with cyano) to isolate critical functional groups .
How can regioselectivity challenges during pyrazole substitution be addressed?
Intermediate Research Question
- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution to the 1-position of pyrazole .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics to favor desired regioisomers .
What advanced separation techniques are suitable for isolating enantiomeric impurities?
Advanced Research Question
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution with hexane/IPA .
- Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) for enantiopure recrystallization .
Which biological targets are most plausibly modulated by this compound, and how are they validated?
Basic Research Question
- Putative Targets: Kinases (e.g., JAK2), GPCRs (e.g., serotonin receptors) due to pyrimidine/piperazine motifs .
- Validation Methods:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics.
- Knockout Models: CRISPR-Cas9 gene editing to confirm target dependency .
How can solubility limitations in aqueous buffers be mitigated for in vitro assays?
Intermediate Research Question
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) to enhance protonation of basic nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
